4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine
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Overview
Description
4-Chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine is a heterocyclic compound that belongs to the imidazo[4,5-d]pyridazine family This compound is characterized by its unique structure, which includes a chlorine atom and two methyl groups attached to the imidazo[4,5-d]pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of this compound with suitable reagents to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted imidazo[4,5-d]pyridazine compounds .
Scientific Research Applications
4-Chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
- 4,7-Dichloro-1H-imidazo[4,5-d]pyridazine
- 1H-Imidazo[4,5-d]pyridazine-2,4,7-triamine
- 4-Chloro-1H-imidazo[4,5-c]pyridine
Comparison: 4-Chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C7H7ClN4 |
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Molecular Weight |
182.61 g/mol |
IUPAC Name |
4-chloro-1,7-dimethylimidazo[4,5-d]pyridazine |
InChI |
InChI=1S/C7H7ClN4/c1-4-6-5(7(8)11-10-4)9-3-12(6)2/h3H,1-2H3 |
InChI Key |
CHQMNJYXZKNECP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N=N1)Cl)N=CN2C |
Origin of Product |
United States |
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